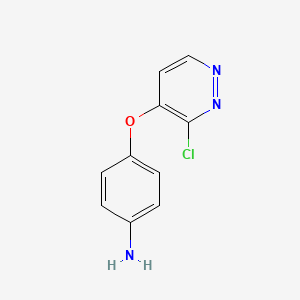

4-((3-Chloropyridazin-4-yl)oxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8ClN3O |

|---|---|

Molecular Weight |

221.64 g/mol |

IUPAC Name |

4-(3-chloropyridazin-4-yl)oxyaniline |

InChI |

InChI=1S/C10H8ClN3O/c11-10-9(5-6-13-14-10)15-8-3-1-7(12)2-4-8/h1-6H,12H2 |

InChI Key |

XNBSUUXBUFDIBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=C(N=NC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Chloropyridazin 4 Yl Oxy Aniline and Its Analogs

Overview of Synthetic Strategies for Pyridazine-Aniline Linkages

The formation of an ether bond between a pyridazine (B1198779) ring and an aniline (B41778) derivative is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the displacement of a leaving group, typically a halogen, from an electron-deficient pyridazine ring by an oxygen nucleophile derived from a substituted phenol (B47542). The electron-deficient nature of the pyridazine ring, caused by the electronegative nitrogen atoms, facilitates the attack of the nucleophile, making SNAr a highly effective method for constructing such linkages.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution is a cornerstone in the synthesis of pyridazinyl ethers. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govquizlet.com The subsequent departure of the leaving group restores the aromaticity of the pyridazine ring, yielding the final ether product. The presence of the two adjacent nitrogen atoms in the pyridazine ring acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack and stabilizing the anionic intermediate. quizlet.com

The direct synthesis of 4-((3-Chloropyridazin-4-yl)oxy)aniline involves the reaction between a suitably halogenated pyridazine, such as 3,4-dichloropyridazine (B174766), and 4-aminophenol. In this reaction, the hydroxyl group of 4-aminophenol, after being deprotonated by a base to form a more potent phenoxide nucleophile, attacks the C4 position of the 3,4-dichloropyridazine ring.

This regioselectivity is generally observed in nucleophilic substitutions on dihalopyridazines and related diazines, where one position is often more activated towards substitution than the other. stackexchange.com For 3,4-dichloropyridazine, the C4 position is typically more susceptible to nucleophilic attack.

A closely related synthesis is that of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde, prepared by reacting 3,6-dichloropyridazine (B152260) with 4-hydroxybenzaldehyde. nih.gov This analogical reaction underscores the general applicability of coupling halogenated pyridazines with phenolic compounds to form the desired ether linkage.

Reaction Scheme:

Reactants: 3,4-Dichloropyridazine and 4-Aminophenol

Product: this compound

Byproduct: HCl (neutralized by base)

The choice of base and solvent is critical for the success of the etherification reaction. The primary role of the base is to deprotonate the hydroxyl group of the aminophenol, generating the corresponding phenoxide ion. This anion is a much stronger nucleophile than the neutral phenol and is necessary for the reaction to proceed efficiently.

Commonly used bases include inorganic carbonates like potassium carbonate (K₂CO₃) and strong bases such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH). nih.govvedantu.comnih.govtdcommons.org Potassium carbonate is a widely used mild base, favored for its affordability, ease of handling, and effectiveness in promoting such reactions. scispace.comresearchgate.net Stronger bases like NaH are used when a more complete and rapid deprotonation is required. nih.gov

The solvent must be capable of dissolving the reactants and facilitating the SNAr mechanism. Polar aprotic solvents such as N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often preferred as they effectively solvate the cation of the base while leaving the anionic nucleophile relatively free to attack the aromatic ring. nih.govtdcommons.org Alcohols, like isopropanol, can also be used, serving as both a solvent and a proton source for workup. nih.gov

| Component | Function | Examples | Reference |

|---|---|---|---|

| Base | Deprotonates the phenolic -OH group to form a potent nucleophile (phenoxide). | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), Sodium Hydroxide (NaOH) | nih.govnih.govtdcommons.org |

| Solvent | Dissolves reactants and facilitates the polar SNAr reaction mechanism. | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Isopropanol | nih.govnih.govtdcommons.org |

Multistep Synthetic Pathways

In some cases, a multistep approach may be preferable to direct coupling, particularly to avoid side reactions or to introduce specific functionalities. For the synthesis of this compound, a common multistep strategy involves protecting the reactive amino group of the aniline moiety.

A plausible pathway begins with the reaction of 3,4-dichloropyridazine with 4-nitrophenol (B140041). The nitro group is a strong electron-withdrawing group that does not interfere with the SNAr reaction. The resulting intermediate, 4-((3-chloropyridazin-4-yl)oxy)-1-nitrobenzene, can then be isolated and subjected to a reduction step. Standard reduction methods, such as catalytic hydrogenation (e.g., using H₂/Pd-C) or treatment with metals in acidic media (e.g., Sn/HCl or Fe/HCl), can efficiently convert the nitro group to the desired primary amine, yielding the final product. This approach provides a cleaner reaction profile by preventing the aniline's amino group from acting as a competing nucleophile. uva.nl

One-Pot Synthetic Procedures in Related Heterocycle Synthesis

While direct one-pot syntheses for the specific target compound are not extensively documented, the principle of one-pot reactions is widely applied in the synthesis of other substituted pyridazine derivatives. acs.orgacs.org These procedures combine multiple reaction steps into a single operation without isolating intermediates, which enhances efficiency, reduces waste, and saves time. acs.orgtubitak.gov.tr For example, one-pot, multi-component reactions (MCRs) have been developed to create highly substituted pyridazines from simple precursors in a single step. acs.orgtubitak.gov.tr Such strategies often involve domino reactions where an initial product undergoes further in-situ transformations to build complex heterocyclic systems. acs.orgnih.govrsc.org These methodologies highlight the potential for developing more streamlined syntheses for pyridazine-aniline compounds in the future.

Precursor Synthesis and Functional Group Transformations

Halogenated Pyridazines: The precursor 3,6-dichloropyridazine is a common starting material in pyridazine chemistry. It is typically synthesized from maleic hydrazide (pyridazine-3,6-diol). chemicalbook.com The diol is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), which replaces both hydroxyl groups with chlorine atoms. chemicalbook.comnih.gov A similar principle applies to the synthesis of other dichloropyridazines, often starting from a corresponding pyridazinedione. The synthesis of 3,6-dihydroxypyridazine itself can be achieved by reacting maleic anhydride (B1165640) with hydrazine (B178648) hydrate (B1144303). google.com

Preparation of Substituted Pyridazine Intermediates

The pyridazine core is a fundamental component, and its synthesis often begins with simple acyclic precursors. A widely utilized method for creating the pyridazine ring system involves the reaction of dicarbonyl compounds with hydrazine.

A common and illustrative pathway to a key intermediate, 3,6-dichloropyridazine, starts from maleic anhydride. google.com The process unfolds in two main stages:

Formation of 3,6-dihydroxypyridazine: Maleic anhydride is reacted with hydrazine hydrate, often in the presence of an acid like hydrochloric acid, and heated under reflux. google.com This condensation reaction forms the pyridazine ring, yielding 3,6-dihydroxypyridazine (also known as maleic hydrazide). google.comchemicalbook.com

Chlorination: The resulting 3,6-dihydroxypyridazine is then chlorinated to produce 3,6-dichloropyridazine. This is typically achieved by heating it with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.comchemicalbook.comnih.govnih.gov

Alternative routes for synthesizing substituted pyridazines have also been developed. One such method involves reacting glyoxylic acid with acetophenones, followed by treatment with hydrazine hydrate to yield 6-substituted phenyl-3(2H)-pyridazinones. nih.govacs.org These intermediates can subsequently be refluxed with phosphorus oxychloride to obtain the corresponding 3-chloro-6-substituted phenyl pyridazines. nih.govacs.org Furthermore, substituted dichloropyridazines can be synthesized via radical reactions; for example, 3,6-dichloro-4-isopropylpyridazine (B2964682) can be prepared from 3,6-dichloropyridazine and isobutyric acid in the presence of silver nitrate (B79036) and a persulfate initiator. guidechem.com These varied methods allow for the creation of a library of pyridazine intermediates, which are crucial for developing analogs of the target compound.

| Starting Material(s) | Key Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|

| Maleic Anhydride | 1. Hydrazine Hydrate 2. POCl₃ or PCl₅ | 3,6-Dichloropyridazine | Condensation then Chlorination google.comchemicalbook.com |

| Glyoxylic Acid, Acetophenones | 1. Hydrazine Hydrate 2. POCl₃ | 3-Chloro-6-phenylpyridazine | Condensation then Chlorination nih.govacs.org |

| 3,6-Dichloropyridazine, Isobutyric Acid | AgNO₃, Ammonium Persulfate | 3,6-Dichloro-4-isopropylpyridazine | Radical Substitution guidechem.com |

Aminophenol Precursors and their Modifications

The second key component for the synthesis is the aminophenol moiety. The specific precursor for the title compound is 4-aminophenol. The preparation of aminophenols can be approached through several well-established chemical routes.

The most conventional method involves a two-step process starting from phenol:

Nitration: Phenol is nitrated to introduce a nitro group onto the aromatic ring. This reaction typically yields a mixture of ortho and para isomers, from which 4-nitrophenol must be separated.

Reduction: The separated 4-nitrophenol is then reduced to 4-aminophenol. This reduction can be accomplished using various methods, including catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst or using metals in acidic media. researchgate.net

Modern synthetic chemistry offers more direct and varied approaches. For instance, the dehydrogenative aromatization of cyclohexanone (B45756) derivatives has been explored as a pathway to access polyfunctionalized 2-aminophenols. nih.gov Another advanced technique involves the direct C-H manipulation of aniline or phenol derivatives through transition metal-catalyzed hydroxylation or amination, though this can sometimes face challenges with regioselectivity. nih.gov Enzymatic methods have also been investigated, such as the use of the tyrosinase enzyme to catalyze the ortho-hydroxylation of anilines. dtic.mil

Modifications to the aminophenol structure are essential for creating analogs. For example, reacting p-aminophenol with various isocyanates can produce 4-hydroxyphenyl-substituted phenylureas, demonstrating a pathway for modifying the amine or hydroxyl groups prior to coupling with the pyridazine core. researchgate.net

| Method | Starting Material | Key Steps/Reagents | Product Type |

|---|---|---|---|

| Classical Synthesis | Phenol | 1. Nitration (e.g., HNO₃/H₂SO₄) 2. Reduction (e.g., H₂/Pd-C) | o/p-Aminophenol researchgate.netnih.gov |

| Dehydrogenative Aromatization | Cyclohexanones, Aliphatic Amines | TEMPO, Heat | N-functionalized 2-Aminophenols nih.gov |

| Enzymatic Hydroxylation | Anilines | Tyrosinase Enzyme | o-Aminophenols dtic.mil |

| Cross-Coupling Reactions | meta-Haloanilines/phenols | Palladium or Copper Catalysts | meta-Aminophenols mdpi.com |

Purification and Isolation Techniques in Pyridazine-Aniline Synthesis

The isolation and purification of the final product and its intermediates are critical for obtaining a compound of high purity. A combination of standard laboratory techniques is typically employed.

Liquid-Liquid Extraction (LLE): This is a fundamental step to separate the desired product from the reaction mixture, especially after aqueous workup. The choice of solvent is crucial for efficiency. Solvents like dichloromethane (B109758) and ethyl acetate (B1210297) are commonly used to extract organic products from aqueous layers. nih.govliberty.edu In some cases, the selectivity of the extraction solvent can be exploited to remove specific impurities; for example, using hexane (B92381) as an extraction solvent can selectively isolate pyrazines while leaving imidazole (B134444) byproducts behind in the aqueous phase. nih.govoup.com

Chromatography: Column chromatography is the most powerful tool for purifying pyridazine and aniline derivatives. nih.gov

Normal-Phase Chromatography: This is frequently performed using silica (B1680970) gel as the stationary phase. nih.govjasco.hu A mobile phase consisting of a binary mixture, typically a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate, is used to elute the compounds. guidechem.comnih.govjasco.hu The polarity of the solvent mixture is adjusted to achieve optimal separation.

Reversed-Phase Chromatography: For more polar compounds, reversed-phase chromatography using a C18-bonded silica stationary phase can be effective. nih.govoup.com

Recrystallization and Precipitation: For solid compounds, recrystallization is an excellent method for achieving high purity. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the formation of pure crystals. google.com Alternatively, the product may be isolated by precipitation upon adding a non-solvent or by changing the pH of the solution, followed by collection via suction filtration. google.comliberty.edu The filtered solid is typically washed with a cold solvent to remove residual impurities. google.com

| Technique | Principle | Typical Application in Pyridazine-Aniline Synthesis |

|---|---|---|

| Liquid-Liquid Extraction | Differential solubility of the compound between two immiscible liquids. | Initial product isolation from the aqueous reaction mixture using solvents like dichloromethane or ethyl acetate. liberty.edu |

| Flash Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica gel). | Purification of crude product using a hexane/ethyl acetate gradient system. nih.govjasco.hu |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Final purification of solid products to obtain high-purity crystalline material. google.com |

| Precipitation & Filtration | Formation of a solid from a solution. | Rapid isolation of the product from the reaction mixture, often by adding water or adjusting pH. google.comliberty.edu |

Derivatization Strategies for Amine Functionality

The primary aromatic amine group in this compound is a versatile functional handle that allows for a wide range of derivatization reactions. These modifications are often performed to explore structure-activity relationships in medicinal chemistry or to alter the physicochemical properties of the molecule. The chlorine atom on the pyridazine ring also provides a site for nucleophilic aromatic substitution, offering another point for structural diversification. vulcanchem.com

Common derivatization strategies for the amine group include:

Acylation: The amine can readily react with acylating agents such as acid chlorides or anhydrides (e.g., acetic anhydride) in the presence of a base to form stable amide derivatives. researchgate.net

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates yields the corresponding urea or thiourea derivatives. This is a common strategy for linking different molecular fragments. researchgate.net

Condensation Reactions: The primary amine can undergo condensation with aldehydes or ketones to form Schiff bases (imines). For example, reaction with p-chlorobenzaldehyde can yield the corresponding imine derivative. nih.govresearchgate.net

Ring Formation: The amine functionality can be incorporated into new heterocyclic rings. For instance, reacting a di-functionalized intermediate (containing both an amine and a hydrazine group) with reagents like carbon disulfide can lead to the formation of fused ring systems, such as pyridazinotriazines. nih.govresearchgate.net

These derivatization reactions significantly expand the chemical space accessible from the core this compound scaffold.

| Reaction Type | Reagent Class | Resulting Functional Group/Structure | Example |

|---|---|---|---|

| Acylation | Acid Chlorides / Anhydrides | Amide | Reaction with Acetic Anhydride researchgate.net |

| Urea Formation | Isocyanates | Urea | Reaction with an appropriate isocyanate researchgate.net |

| Condensation | Aldehydes / Ketones | Imine (Schiff Base) | Reaction with p-Chlorobenzaldehyde nih.gov |

| Heterocycle Formation | Carbon Disulfide | Fused Triazine-thione | Reaction of a related di-nucleophile researchgate.net |

Chemical Reactivity and Transformation Studies of 4 3 Chloropyridazin 4 Yl Oxy Aniline Scaffolds

Reactivity of the Pyridazine (B1198779) Core

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is inherently electron-deficient. This characteristic significantly influences its chemical behavior, particularly its susceptibility to nucleophilic attack.

Halogen Reactivity on the Pyridazine Ring

The chlorine atom at the 3-position of the pyridazine ring is a key site for chemical transformation. Due to the electron-withdrawing nature of the two nitrogen atoms, the carbon atoms in the pyridazine ring are electron-poor, which facilitates nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom acts as a good leaving group, allowing for its displacement by a variety of nucleophiles. stackexchange.com This reactivity is a cornerstone for the derivatization of chloropyridazine-containing compounds.

Studies on related 3-chloropyridazine (B74176) derivatives have demonstrated successful substitution reactions with various nucleophiles, including amines, hydrazines, and thiols. nih.gov For instance, the reaction of 3-chloropyridazines with hydrazine (B178648) hydrate (B1144303) can yield the corresponding hydrazinopyridazine derivatives. nih.gov Similarly, treatment with thiourea (B124793) can lead to the formation of pyridazinethiones. nih.gov These transformations highlight the utility of the chloro substituent as a handle for introducing diverse functional groups onto the pyridazine core. The general scheme for these substitutions is presented in Table 1.

| Nucleophile (Nu) | Reagent Example | Product Type |

| Amine | R-NH₂ | 3-Amino-pyridazine derivative |

| Hydrazine | N₂H₄·H₂O | 3-Hydrazino-pyridazine derivative |

| Thiol | R-SH | 3-Thio-pyridazine derivative |

| Alkoxide | R-OH / Base | 3-Alkoxy-pyridazine derivative |

Table 1: Examples of Nucleophilic Substitution Reactions on the 3-Chloropyridazine Ring. This table illustrates the versatility of the 3-chloro group in reacting with various nucleophiles to form a range of substituted pyridazine derivatives.

Influence of Nitrogen Atoms on Ring Reactivity

The two adjacent nitrogen atoms in the pyridazine ring are fundamental to its reactivity. scribd.com Their strong electron-withdrawing effect significantly reduces the electron density of the ring carbons, making the entire heterocyclic system prone to nucleophilic attack. scribd.com This effect is more pronounced than in pyridine, which contains only one nitrogen atom. scribd.com The increased electron deficiency not only activates the halogen for substitution but also stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction. nih.gov

Furthermore, the nitrogen atoms' lone pairs are less available for protonation compared to pyridine, resulting in weaker basicity. nih.gov This property is crucial as it prevents the deactivation of the ring by protonation in acidic media, allowing nucleophilic substitution to occur under a wider range of pH conditions. The high dipole moment of the pyridazine ring also plays a role in its interactions with other molecules. nih.govresearchgate.net

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule offers additional sites for chemical modification, primarily centered on the amino group and the aromatic ring.

Amine Functional Group Transformations

The primary amino group (-NH₂) of the aniline moiety is a versatile functional group that can undergo a variety of chemical transformations. wikipedia.org One of the most common reactions is acylation, where the amine reacts with acyl chlorides or anhydrides to form amides. wikipedia.orglibretexts.org For example, reaction with acetyl chloride yields the corresponding acetanilide (B955) derivative. This transformation is often used as a protective strategy to moderate the high reactivity of the amino group during other reactions on the aromatic ring. libretexts.orgbyjus.com

Another important reaction is diazotization, where the primary aromatic amine reacts with nitrous acid to form a diazonium salt. wikipedia.orgrsc.org These salts are highly useful intermediates that can be converted into a wide range of functional groups, including hydroxyl, cyano, and halide groups, through Sandmeyer reactions. wikipedia.org This provides a powerful method for diversifying the functionality of the aniline part of the scaffold. rsc.org

| Reaction Type | Reagent(s) | Product Functional Group |

| Acylation | Acetyl chloride, Acetic anhydride (B1165640) | Amide (-NHCOR) |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| Diazotization | Nitrous acid (HNO₂) | Diazonium salt (-N₂⁺X⁻) |

| Sulfonylation | Sulfonyl chloride | Sulfonamide (-NHSO₂R) |

Table 2: Key Transformations of the Aniline Amine Group. This table summarizes some of the fundamental reactions that the primary amine of the aniline moiety can undergo, leading to a variety of functionalized derivatives.

Aromatic Ring Functionalization

The amino group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS) reactions. libretexts.orgbyjus.com This means that the benzene (B151609) ring of the aniline moiety is highly susceptible to reactions with electrophiles, with substitution occurring primarily at the positions ortho and para to the amino group. However, due to the ether linkage at the para position, electrophilic substitution on 4-((3-chloropyridazin-4-yl)oxy)aniline would be directed to the ortho positions (positions 2 and 6) relative to the amino group.

Common EAS reactions for anilines include halogenation, nitration, and sulfonation. byjus.comchemistrysteps.com Direct halogenation of aniline with bromine water, for instance, often leads to polysubstitution due to the high reactivity of the ring. libretexts.orgbyjus.com To achieve monosubstitution, the activating effect of the amino group is often tempered by converting it to an amide first, as mentioned previously. libretexts.orgchemistrysteps.com Similarly, direct nitration of aniline can be problematic, leading to oxidation products and a mixture of isomers. byjus.comchemistrysteps.com Protecting the amine as an acetamide (B32628) allows for more controlled nitration, predominantly at the para position, which in this scaffold is already substituted. Therefore, ortho-nitration would be the expected outcome after protection.

Recent advances in C-H functionalization have provided new methods for the para-selective arylation and olefination of aniline derivatives, although these often require specific directing groups or catalytic systems. nih.govnih.gov

Intermolecular Interactions and Self-Assembly in Related Pyridazine Derivatives

The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and robust hydrogen-bonding capacity, make it a valuable component in molecular recognition and self-assembly. nih.govresearchgate.net The two nitrogen atoms can act as hydrogen bond acceptors, engaging in interactions with suitable donor groups. nih.gov This hydrogen-bonding potential is significant in the context of drug-target interactions and the formation of supramolecular structures. nih.govresearchgate.net

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For a compound like 4-((3-Chloropyridazin-4-yl)oxy)aniline, both ¹H and ¹³C NMR would be essential.

Proton NMR (¹H NMR) Analysis

¹H NMR spectroscopy would provide information about the number of different types of protons, their electronic environment, and their proximity to other protons. The expected spectrum would show distinct signals for the aromatic protons on the aniline (B41778) and pyridazine (B1198779) rings. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would allow for the assignment of each proton to its specific position in the molecule.

Carbon-13 NMR (¹³C NMR) Analysis

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. This would be crucial for confirming the carbon skeleton of both the aniline and the chloropyridazine moieties, as well as the carbon atom involved in the ether linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:

N-H stretching of the primary amine group (-NH₂) on the aniline ring.

C-O-C stretching of the aryl ether linkage.

C=N and C=C stretching within the pyridazine and aniline aromatic rings.

C-Cl stretching from the chlorinated pyridazine ring.

The precise wavenumbers (in cm⁻¹) of these bands would help confirm the presence of these key functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS would be a powerful technique for analyzing this compound. It would first separate the compound from any impurities, and the mass spectrometer would then provide the mass-to-charge ratio (m/z) of the molecular ion, which would confirm the molecular weight.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers higher resolution and faster analysis times compared to conventional LC-MS. This technique would provide a very accurate mass measurement, further confirming the elemental composition of this compound. Analysis of the fragmentation pattern could also help to piece together the different components of the molecule, corroborating the structure determined by NMR.

An article on the chemical compound “this compound” focusing on advanced spectroscopic characterization techniques cannot be generated at this time. Extensive searches for specific experimental data regarding the solid-state structure and elemental composition of this compound have not yielded the necessary information.

Specifically, no publicly available single-crystal X-ray diffraction data could be located for this compound. This information is essential for a detailed discussion of its crystal packing, intermolecular interactions, and for providing specific crystallographic parameters as required.

Furthermore, definitive elemental analysis data for this compound, which would serve to verify its compositional makeup, was not found in the available scientific literature.

Without access to these fundamental experimental results, a scientifically accurate and detailed article that adheres to the requested structure and content requirements cannot be produced. The generation of content for the specified sections on X-ray diffraction and elemental analysis would be speculative and would not meet the standards of factual, research-based scientific reporting.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are pivotal in modern chemistry for elucidating the electronic structure and predicting the reactivity of molecules. These computational methods allow for a detailed investigation of molecular properties that can be difficult to access experimentally. For 4-((3-Chloropyridazin-4-yl)oxy)aniline, such studies provide a foundational understanding of its stability, reactivity, and electronic characteristics, primarily through the application of Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) Theory.

Density Functional Theory (DFT) has become a primary tool for computational studies in chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, providing insights into molecular geometry, vibrational frequencies, and various electronic properties.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set is a set of mathematical functions used to construct the molecular orbitals.

For organic molecules containing heteroatoms, like this compound, hybrid functionals are commonly employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice that combines the accuracy of Hartree-Fock theory with DFT. researchgate.netthaiscience.info Other functionals, such as CAM-B3LYP, are noted for their improved handling of long-range interactions. researchgate.net

The selection of a basis set is also critical. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently used. researchgate.netirjweb.com These sets include polarization functions (d,p) to describe the anisotropic shape of electron clouds and diffuse functions (+) to accurately model regions of space far from the nucleus, which is important for anions and weak interactions. researchgate.net The specific combination of a functional and basis set, for instance, B3LYP/6-311++G(d,p), is chosen to provide a reliable description of the molecular system. researchgate.netirjweb.com

Table 1: Commonly Used Functionals and Basis Sets in DFT Studies

| Category | Examples | Description |

|---|---|---|

| Functionals | B3LYP, CAM-B3LYP, ωB97XD | Approximate the exchange-correlation energy. Hybrid functionals like B3LYP are widely used for organic molecules. researchgate.net |

| Basis Sets | 6-31G(d,p), 6-311+G(d,p), 6-311++G(d,p) | A set of functions to build molecular orbitals. Larger sets with polarization and diffuse functions offer higher accuracy. researchgate.net |

A fundamental step in any computational study is geometry optimization. This procedure calculates the forces on each atom in the molecule and adjusts their positions to find a stable arrangement corresponding to a minimum on the potential energy surface. researchgate.net The result is an equilibrium structure with the lowest possible energy, from which properties like bond lengths, bond angles, and dihedral angles are determined. Verifying that the optimized structure is a true minimum involves calculating vibrational frequencies; the absence of imaginary frequencies confirms a stable geometry. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org These two orbitals are often referred to as the "frontier" orbitals because they are at the forefront of electron occupation. libretexts.org The energy and spatial distribution of the HOMO and LUMO, as well as the energy gap between them (ΔE), are critical descriptors of a molecule's kinetic stability, reactivity, and charge transfer potential. nih.gov

The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons; it is often associated with nucleophilic behavior. libretexts.orgyoutube.com A higher HOMO energy level indicates a greater propensity for electron donation. In a molecule like this compound, which contains both an electron-rich aniline (B41778) ring and an electron-deficient chloropyridazine ring, the HOMO is expected to be predominantly located on the aniline moiety. Studies on similar aniline derivatives show that the HOMO is often localized on the benzene (B151609) ring and the amino group, reflecting the high electron density in this region. thaiscience.inforesearchgate.net The energy of the HOMO is a key parameter in determining the ionization potential of the molecule.

The LUMO is the lowest energy orbital that is devoid of electrons and signifies the molecule's ability to accept electrons, thus relating to its electrophilic character. libretexts.orgyoutube.com A lower LUMO energy level suggests a greater ability to accept electrons. For this compound, the electron-withdrawing nature of the chloro- and pyridazine (B1198779) functionalities would likely cause the LUMO to be localized primarily on the chloropyridazine ring system. This distribution is common in molecules containing both electron-donating and electron-accepting groups. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a crucial indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For instance, a DFT study on one complex organic molecule revealed an energy gap of 3.08 eV, indicating significant chemical reactivity. researchgate.net This intramolecular charge transfer (ICT) from the donor (aniline) part to the acceptor (chloropyridazine) part is a key feature of the molecule's electronic behavior.

Table 2: Illustrative Frontier Orbital Energies for Related Structural Motifs

| Molecule Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Aniline Derivative researchgate.net | -5.77 | -0.95 | 4.82 |

| Pyridazine Derivative researchgate.net | -7.14 | -1.90 | 5.24 |

Note: The data presented are for representative aniline and pyridazine derivatives and are intended for illustrative purposes to provide context for the potential electronic properties of this compound. The values were obtained from DFT calculations at the B3LYP level.

Compound Name Table

| Compound Name |

|---|

| This compound |

| Aniline |

Frontier Molecular Orbital (FMO) Theory

HOMO-LUMO Energy Gap and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Such molecules are referred to as "hard" molecules. Conversely, a small energy gap indicates that a molecule is more reactive and easily polarizable, as it can readily undergo electronic transitions. irjweb.comresearchgate.netresearchgate.net These are known as "soft" molecules. The HOMO-LUMO gap is a key factor in predicting the bioactivity of a molecule, as it relates to its ability to participate in charge-transfer interactions. irjweb.com

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Data not available | LUMO-HOMO energy difference, indicating chemical reactivity |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. irjweb.comresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to the regions of a molecule that are electron-rich or electron-poor.

Different colors on the MEP surface represent different potential values. Typically, red indicates regions of the most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. researchgate.netresearchgate.net Conversely, blue represents regions of the most positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. researchgate.netresearchgate.net Intermediate potentials are represented by colors like green and yellow. For this compound, one would anticipate negative potential (red/yellow regions) around the nitrogen atoms of the pyridazine ring, the ether oxygen, and the amino group's nitrogen, suggesting these are primary sites for electrophilic interaction. Positive potential (blue/green regions) would likely be found around the hydrogen atoms of the amino group and the aromatic rings. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Global Descriptor Parameters

Key global descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. ekb.egdergipark.org.tr

Chemical Hardness (η): Represents the resistance of a molecule to changes in its electron distribution. irjweb.comdergipark.org.tr A molecule with a large HOMO-LUMO gap is considered chemically hard. researchgate.net

Global Softness (S): The reciprocal of chemical hardness, it quantifies the molecule's polarizability and reactivity. ekb.egdergipark.org.tr

These parameters are typically calculated from the ionization potential (I) and electron affinity (A), which can be approximated by the negative of the HOMO and LUMO energies, respectively (Koopmans' theorem). A high electrophilicity index (ω) indicates a good electrophile, while a high nucleophilicity index (N) points to a good nucleophile. thaiscience.info

| Parameter | Formula | Value | Description |

|---|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available | Resistance to electron cloud deformation |

| Global Softness (S) | 1/(2η) | Data not available | Measure of chemical reactivity |

| Electrophilicity Index (ω) | χ2/(2η) | Data not available | Propensity to accept electrons |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, providing detailed information about the system's conformational changes and thermodynamic properties. For this compound, MD simulations could be employed to understand its behavior in different environments, such as in solution or in complex with a biological macromolecule like a protein.

Adsorption Behavior and Orientation Studies

MD simulations are particularly useful for investigating the adsorption of molecules onto surfaces. researchgate.net By simulating the this compound molecule in the presence of a surface (e.g., activated carbon, a metallic surface, or a polymer), one can observe its adsorption behavior in atomic detail. These simulations can reveal the preferred orientation of the molecule on the surface, the strength of the adsorption, and the specific intermolecular forces involved, such as π-π stacking, electrostatic interactions, or van der Waals forces. researchgate.net Such studies are vital for applications in materials science, catalysis, and environmental remediation.

Structure-Reactivity and Structure-Property Correlations from Computational Data

A primary goal of computational chemistry is to establish clear correlations between a molecule's structure and its reactivity or physical properties. By analyzing the computational data obtained from DFT calculations (such as HOMO-LUMO gap, MEP maps, and global descriptors) for a series of related compounds, researchers can develop Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (QSPR) models. nih.govresearchgate.net

For this compound and its analogues, these correlations could explain how modifications to its chemical structure—for instance, changing the substituent on the aniline ring—affect its biological activity or material properties. For example, a lower HOMO-LUMO gap might correlate with higher inhibitory activity against a specific enzyme, providing a rationale for designing more potent derivatives.

Computational Predictions of Chemical Transformations and Reaction Pathways

Computational chemistry can also be used to predict the outcomes of chemical reactions and elucidate their underlying mechanisms. By mapping the potential energy surface of a reaction involving this compound, it is possible to identify transition states, intermediates, and the activation energies required for the reaction to proceed. This information is invaluable for optimizing synthetic routes and understanding reaction kinetics. Modern computational approaches, including machine learning models trained on vast reaction databases, are emerging as powerful tools for predicting chemical transformations with increasing accuracy. nih.gov

Role As a Versatile Chemical Intermediate in Organic Synthesis

Building Block for Complex Heterocyclic Systems

The structural attributes of 4-((3-Chloropyridazin-4-yl)oxy)aniline make it an ideal starting material for the synthesis of intricate heterocyclic systems. The presence of the aniline (B41778) amino group and the reactive chlorine atom on the pyridazine (B1198779) ring allows for a variety of chemical transformations. These reactive sites can be selectively targeted to build more complex molecular architectures.

The amino group of the aniline moiety can readily undergo reactions such as acylation, alkylation, and condensation. These reactions are fundamental in extending the molecular framework and introducing new functional groups. For instance, the amino group can be acylated with various carboxylic acids or their derivatives to form amides, which can then be subjected to further cyclization reactions to generate novel heterocyclic rings.

Simultaneously, the chlorine atom on the pyridazine ring is susceptible to nucleophilic substitution. This allows for the introduction of a wide range of substituents at this position, further diversifying the resulting molecular structures. The strategic manipulation of these two reactive centers enables chemists to construct complex, multi-ring systems with a high degree of control over the final structure. This dual reactivity is a key feature that underscores the utility of this compound as a versatile building block in organic synthesis.

Precursor for Advanced Pyridazine Derivatives

The inherent reactivity of this compound makes it a valuable precursor for a broad spectrum of advanced pyridazine derivatives. These derivatives often possess interesting chemical properties and biological activities, making them attractive targets for both academic and industrial research.

One of the most common applications of this compound is in the synthesis of pyridazinone derivatives. The transformation of the chloropyridazine moiety into a pyridazinone can be achieved through various synthetic routes. A typical approach involves the hydrolysis of the chlorine atom, often under acidic or basic conditions, to introduce a hydroxyl group, which then tautomerizes to the more stable pyridazinone form.

Alternatively, the chlorine atom can be displaced by other nucleophiles, which can then be further manipulated to yield the desired pyridazinone. For example, reaction with an alkoxide followed by dealkylation can also lead to the formation of the pyridazinone ring. The resulting pyridazinone derivatives are themselves versatile intermediates that can be further functionalized at the nitrogen atom of the pyridazinone ring or at other positions on the molecule.

The strategic placement of reactive functional groups in this compound facilitates the construction of fused heterocyclic systems. These fused rings are of significant interest due to their prevalence in biologically active molecules and materials with unique photophysical properties.

A common strategy involves intramolecular cyclization reactions. For example, by introducing a suitable functional group on the aniline nitrogen that can subsequently react with the pyridazine ring, a new ring can be formed, fusing the two original ring systems. One notable example is the synthesis of pyridazino[4,5-b]indoles. This can be achieved through a Fischer indole (B1671886) synthesis, where the aniline derivative is reacted with a ketone or aldehyde to form a hydrazone, which then undergoes acid-catalyzed cyclization to yield the fused indole ring system. The resulting pyridazino[4,5-b]indoles are a class of compounds with potential applications in medicinal chemistry and materials science.

Strategies for Medicinal Chemistry Scaffold Development

In the realm of medicinal chemistry, this compound serves as a valuable scaffold for the design and synthesis of novel therapeutic agents. A scaffold is a core molecular structure to which various functional groups can be attached to create a library of compounds for biological screening. The pyridazine and aniline moieties of this compound provide a rigid framework that can be appropriately decorated to interact with specific biological targets.

One of the key strategies in utilizing this scaffold is to exploit the reactivity of the chlorine atom and the amino group to introduce a diverse range of substituents. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity. For instance, the chlorine atom can be replaced with various amines, alcohols, or thiols to probe the binding pocket of a target protein. Similarly, the aniline amino group can be acylated or alkylated to introduce different side chains that can enhance potency or improve pharmacokinetic properties.

This scaffold has been particularly useful in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The pyridazine ring can act as a hinge-binding motif, a common feature in many kinase inhibitors, while the rest of the molecule can be modified to achieve selectivity and potency for a specific kinase.

| Modification Site | Potential Modifications | Therapeutic Goal |

| Chlorine on Pyridazine | Substitution with amines, ethers, thioethers | Enhance binding affinity and selectivity |

| Amino Group on Aniline | Acylation, alkylation, sulfonylation | Improve pharmacokinetic properties, introduce new binding interactions |

| Aromatic Rings | Introduction of substituents (e.g., halogens, alkyl groups) | Modulate electronic properties and steric interactions |

Impurity Profiling and Control in Related Synthetic Processes

The synthesis of this compound and its subsequent conversion into more complex molecules can lead to the formation of various impurities. The identification, quantification, and control of these impurities are critical, especially in the context of pharmaceutical manufacturing, where stringent purity requirements are in place to ensure the safety and efficacy of the final drug substance.

Potential impurities can arise from several sources, including unreacted starting materials, side reactions, and degradation products. For example, in the synthesis of this compound itself, which typically involves the reaction of 3,4-dichloropyridazine (B174766) with 4-aminophenol, incomplete reaction can lead to residual starting materials. Side reactions, such as the formation of regioisomers or over-reaction products, can also occur.

During the subsequent transformation of this compound, new impurities can be introduced. For instance, in the synthesis of pyridazinone derivatives via hydrolysis, incomplete conversion can result in residual chloro-compound. The conditions used for these reactions can also lead to the degradation of the starting material or the product, generating additional impurities.

Future Research Directions in Pyridazine Aniline Chemistry

Development of Novel and Efficient Synthetic Routes

The creation of pyridazine-containing molecules has traditionally relied on established cyclocondensation reactions. However, the future of synthesizing complex pyridazine-aniline derivatives lies in the development of more sophisticated and efficient methodologies that offer improved yields, greater functional group tolerance, and more sustainable reaction conditions.

One promising avenue is the expansion of inverse electron-demand aza-Diels-Alder reactions, which can provide highly regioselective access to pyridazine (B1198779) cores under neutral, metal-free conditions. organic-chemistry.orgorganic-chemistry.org The reaction of 1,2,3-triazines with various dienophiles, for instance, has demonstrated broad substrate compatibility and represents a cost-effective alternative to metal-catalyzed methods. organic-chemistry.org Further investigation into adapting these cycloaddition strategies could lead to more direct and atom-economical routes to the pyridazine-aniline backbone.

Another area of focus is the refinement of annulation techniques. Recent studies have shown that [4 + 2] annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones can produce a variety of trisubstituted pyridazines in good yields. organic-chemistry.org Similarly, new routes involving phenylazocyanothioacetamide reacting with various nitriles have been developed to create pyridazines and their fused derivatives. nih.gov Exploring these and other condensation strategies, such as those starting from 1,3-dicarbonyl compounds, could uncover novel pathways that bypass harsh reagents or multi-step sequences. organic-chemistry.orgmdpi.com

Table 1: Comparison of Potential Synthetic Methodologies for Pyridazine-Aniline Scaffolds

| Synthetic Methodology | Key Features | Potential Advantages for Pyridazine-Aniline Synthesis | Reference |

|---|---|---|---|

| Inverse Electron-Demand Aza-Diels-Alder | Metal-free, neutral conditions, high regioselectivity. | Sustainable and cost-effective route to the core pyridazine ring. | organic-chemistry.orgorganic-chemistry.org |

| Cyclocondensation Reactions | Utilizes precursors like dicarbonyl compounds and hydrazines. | Traditional and well-understood, but with room for optimization using novel starting materials. | mdpi.comnih.gov |

| TBAI/K₂S₂O₈-Promoted [4+2] Annulation | Effective for creating trisubstituted pyridazines from ketene N,S-acetals. | Offers broad substrate scope and good functional group tolerance. | organic-chemistry.org |

| Lewis Acid-Mediated Reactions | Uses s-tetrazine and silyl (B83357) enol ethers for high regiocontrol. | Provides a direct path to functionalized pyridazines, including halogenated derivatives. | organic-chemistry.org |

Advanced Computational Design of Pyridazine-Aniline Architectures

Computational chemistry offers powerful tools for accelerating the design and discovery of novel molecules. For pyridazine-aniline architectures, advanced computational methods can provide deep insights into molecular structure, electronic properties, and potential bioactivity, thereby guiding synthetic efforts toward the most promising candidates.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structures of new pyridazine-aniline derivatives. mdpi.comresearchgate.net Such studies can accurately compute properties like dipole moments and molecular electrostatic potential (MEP) maps, which are crucial for understanding a molecule's polarity and intermolecular interactions. mdpi.com For example, MEP maps can identify regions with high electron density that are likely to act as hydrogen bond acceptors, a key feature in molecular recognition and drug-target binding. mdpi.comnih.gov

Furthermore, computational techniques are invaluable for analyzing the non-covalent interactions that govern molecular packing in the solid state. Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts, revealing the dominant forces such as H···H, N···H, and C···H interactions that stabilize the crystal structure. mdpi.comresearchgate.net This understanding is critical for designing materials with specific physical properties.

In the context of drug discovery, molecular docking simulations can predict the binding modes of novel pyridazine-aniline compounds with biological targets. This approach has been used to guide the design of pyridazine hybrids as inhibitors of enzymes like PARP-1. nih.gov By computationally screening virtual libraries of derivatives based on the 4-((3-Chloropyridazin-4-yl)oxy)aniline scaffold, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, saving significant time and resources. jocpr.com Table 2 outlines key computational methods applicable to this research area.

Table 2: Advanced Computational Methods for Pyridazine-Aniline Research

| Computational Method | Application | Predicted Outcomes | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular structure and electronic properties. | Optimized geometries, dipole moments, NMR spectra, MEP maps. | mdpi.comresearchgate.net |

| Hirshfeld Surface Analysis | Analysis of intermolecular interactions in crystal structures. | Quantification of H···H, N···H, C···H, and other non-covalent contacts. | mdpi.comresearchgate.net |

| Molecular Docking | Prediction of binding affinity and conformation in a target protein's active site. | Binding scores, interaction modes, guidance for structure-activity relationship (SAR) studies. | nih.govjocpr.com |

Exploration of Undiscovered Chemical Transformations

The this compound scaffold possesses multiple reactive sites, offering a rich platform for exploring novel chemical transformations. The chlorine atom at the 3-position of the pyridazine ring is a key handle for nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. Future research could systematically explore reactions with various aliphatic and aromatic amines, thiols, and other nucleophiles to generate extensive libraries of new derivatives. nih.govnih.gov

Beyond simple substitution, there is potential for discovering more complex transformations. For instance, photochemical reactions of pyridazine derivatives could lead to unexpected molecular rearrangements. The photoinduced ring-opening of pyridazine N-oxides to form 1H-pyrazoles is one such transformation that highlights the potential for light-mediated synthesis of alternative heterocyclic systems from a pyridazine precursor. figshare.com

Furthermore, modern cross-coupling reactions, which are underexplored for this specific scaffold, could unlock new chemical space. Metal-catalyzed reactions could be developed to functionalize the C-H bonds on either the pyridazine or aniline (B41778) rings, enabling the direct installation of aryl, alkyl, or other groups without the need for pre-functionalized starting materials. The development of copper-catalyzed 6-endo-trig cyclizations of β,γ-unsaturated hydrazones to afford 1,6-dihydropyridazines, which can be easily oxidized to pyridazines, demonstrates the power of transition metals in forging new paths to this heterocyclic core. organic-chemistry.org

Integration with Emerging Organic Synthesis Methodologies

The adoption of emerging technologies in organic synthesis can revolutionize the production of pyridazine-aniline derivatives, making the process more efficient, safer, and sustainable. Two of the most promising methodologies are photoredox catalysis and continuous flow chemistry.

Photoredox Catalysis: This technique uses visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under exceptionally mild conditions. nih.gov By combining photoredox catalysis with transition metal catalysis (metallaphotoredox), unprecedented cross-coupling reactions can be achieved, expanding the toolkit for C-C and C-N bond formation. nih.govorganic-chemistry.org This approach could be applied to the late-stage functionalization of the this compound core, allowing for the derivatization of complex molecules with high functional group tolerance. nih.govresearchgate.net The development of novel organic dyes or copper-based photoredox catalysts could further enhance the scope and sustainability of these synthetic routes. organic-chemistry.orgmdpi.com

Q & A

Basic Research Question

- X-ray crystallography : Use SHELXL for refinement to confirm bond angles and planarity of the pyridazine-aniline system .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic protons .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

Advanced Research Question

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridazine ring to enhance metabolic stability .

- Bioisosteric replacement : Replace the aniline moiety with heterocycles (e.g., piperazine) to modulate solubility and target affinity .

- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding modes with GPCRs or kinases .

Example SAR Table

| Derivative | Substituent Position | Bioactivity (IC₅₀, nM) | Selectivity Index |

|---|---|---|---|

| Parent | None | 120 ± 15 | 1.0 |

| CF₃-6 | Pyridazine-6 | 45 ± 8 | 3.2 |

| F-3 | Aniline-3 | 90 ± 12 | 1.5 |

| Data adapted from studies on analogous trifluoromethylpyrimidine derivatives . |

What methodologies are suitable for assessing the stability of this compound under physiological conditions?

Advanced Research Question

- pH-dependent degradation : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .

- Light/thermal stability : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products (e.g., quinone formation via oxidation) .

- Plasma stability : Assess half-life in human plasma using protein precipitation followed by quantification .

How can computational tools aid in predicting the pharmacokinetic properties of this compound?

Advanced Research Question

- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .

- Molecular dynamics simulations : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma protein interaction .

- Metabolite prediction : Employ Meteor (Lhasa Ltd.) to identify potential Phase I/II metabolites .

What experimental strategies can validate the proposed mechanism of action for this compound in metabolic disease models?

Advanced Research Question

- Gene knockout models : Use CRISPR/Cas9 to silence GPCR targets in cell lines and measure insulin secretion rescue .

- Competitive binding assays : Radiolabel the compound and perform displacement studies with known GPCR agonists .

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.